molecular formula C107H154N30O32S B12387116 Angiopep-2-Cys

Angiopep-2-Cys

Cat. No.: B12387116
M. Wt: 2404.6 g/mol
InChI Key: NTEVJSCQHIRPSH-ZYRNEBAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiopep-2-Cys is a conjugate of Angiopep-2 hydrochloride and cysteine. Angiopep-2 hydrochloride is a brain peptide vector known for its ability to cross the blood-brain barrier. The conjugation of anticancer agents with the Angiopep-2 peptide vector can enhance their efficacy in treating brain cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiopep-2-Cys involves the conjugation of Angiopep-2 hydrochloride with cysteine. This process typically requires the use of coupling agents and protective groups to ensure the selective reaction of functional groups. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Angiopep-2-Cys can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further conjugation or functionalization .

Scientific Research Applications

Angiopep-2-Cys has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Angiopep-2-Cys exerts its effects by targeting the low-density lipoprotein receptor-related protein (LRP-1) on the surface of brain capillary endothelial cells. This interaction facilitates the transcytosis of the peptide across the blood-brain barrier, allowing for the delivery of therapeutic agents to the brain. The molecular targets and pathways involved include receptor-mediated endocytosis and transcytosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to enhance the efficacy of anticancer agents in treating brain cancer by improving their delivery across the blood-brain barrier. This property makes it a valuable tool in the development of targeted therapies for central nervous system disorders .

Properties

Molecular Formula

C107H154N30O32S

Molecular Weight

2404.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)/t56-,57-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,87+,88+/m1/s1

InChI Key

NTEVJSCQHIRPSH-ZYRNEBAYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O

Origin of Product

United States

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